molecular formula C14H19N3O2S B5524218 methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate

methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate

Cat. No.: B5524218
M. Wt: 293.39 g/mol
InChI Key: OGVUQNNDLAMDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate, also known as MPTP, is a chemical compound that has been used extensively in scientific research. It is a thioamide derivative of benzoic acid and is commonly used as a reagent in organic chemistry. MPTP has been found to have various biochemical and physiological effects, making it a valuable tool in scientific research.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized novel derivatives involving piperazine components to evaluate their antimicrobial activities. For instance, derivatives of 1,2,4-triazole and related compounds have been prepared to investigate their effectiveness against microorganisms, showing varying degrees of antimicrobial properties (Bektaş et al., 2010).

Crystallographic Studies

The crystal structures of related triazenes, including derivatives of methyl piperazine, have been determined through X-ray diffraction analysis. This research highlights the conformational aspects of piperazine rings and their structural implications (Little et al., 2008).

Chemical Synthesis and Applications

Various studies have focused on the chemical synthesis of piperazine derivatives and their applications. For example, the synthesis of 2,6-bridged piperazine-3-ones using N-acyliminium ion chemistry demonstrates the versatility of piperazine derivatives in creating complex molecular architectures (Veerman et al., 2003).

Luminescent Properties and Photo-induced Electron Transfer

The study of piperazine substituted naphthalimide compounds has shown interesting luminescent properties and photo-induced electron transfer mechanisms. These findings have implications for the development of pH probes and other photonic applications (Gan et al., 2003).

Palladium-catalyzed Couplings

Research into palladium-catalyzed Catellani-type couplings using methylating reagents has opened new pathways for the synthesis of ortho-methyl-arenes and heteroarenes. This methodology highlights the role of piperazine and related compounds in facilitating complex chemical transformations (Wilson, 2016).

Properties

IUPAC Name

methyl 3-[(4-methylpiperazine-1-carbothioyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-16-6-8-17(9-7-16)14(20)15-12-5-3-4-11(10-12)13(18)19-2/h3-5,10H,6-9H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVUQNNDLAMDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196990
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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